3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone
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Overview
Description
3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is a complex organic compound that combines the structural features of 3-methoxybenzaldehyde and a triazolopyrimidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone typically involves a multi-step process:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclocondensation reaction involving appropriate hydrazine derivatives and aldehydes under acidic or basic conditions.
Condensation with 3-Methoxybenzaldehyde: The triazolopyrimidine derivative is then reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Uniqueness
3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is unique due to its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C19H16N6O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H16N6O/c1-26-16-9-5-6-14(10-16)12-21-24-18-11-17(15-7-3-2-4-8-15)23-19-20-13-22-25(18)19/h2-13,24H,1H3/b21-12+ |
InChI Key |
SAROSXAJOPEQCH-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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